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molecular formula C14H10N2O2 B157652 1,2-Diaminoanthraquinone CAS No. 1758-68-5

1,2-Diaminoanthraquinone

Cat. No. B157652
M. Wt: 238.24 g/mol
InChI Key: LRMDXTVKVHKWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04046785

Procedure details

A 500 ml. electromagnetically stirred glass reactor was charged with 5.0 g of dinitroanthraquinone (a mixture of 1,5-isomer and 1,8-isomer), 50 g of a 4% aqueous solution of sodium hydroxide, 50 g of toluene and 0.25 g of 5% palladium-carbon, and the dinitroanthraquinone was hydrogenated with stirring at a pressure of 40 to 30 Kg/cm2.G and a temperature of 40° to 50° C. The reaction was stopped in 5 hours with the absorption of 0.1169 mole of hydrogen. 50 g of a 4% aqueous solution of sodium hydroxide was added, and the reaction mixture was filtered in a stream of nitrogen to separate the catalyst. The filtrate was separated into an aqueous pahse and a toluene phase. The aqueous phase was oxidized with air with stirring at 20° to 30° C. for 2 hours. The crystals precipitated were filtered and dried to afford 3.9 g of diaminoanthraquinone in a yield of 97.5%.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1169 mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
97.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+:20]([O-])=O)([O-])=O.[OH-].[Na+].[H][H]>[C].[Pd].C1(C)C=CC=CC=1>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[C:5]=1[NH2:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Step Four
Name
Quantity
0.1169 mol
Type
reactant
Smiles
[H][H]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a pressure of 40 to 30 Kg/cm2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 40° to 50° C
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered in a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate was separated into an aqueous pahse
STIRRING
Type
STIRRING
Details
with stirring at 20° to 30° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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